2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Description
2-[(5Z)-5-[(4-Hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a rhodanine-3-carboxyalkyl derivative characterized by a thiazolidinone core substituted at the C-5 position with a 4-hydroxyphenylmethylidene group. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in antimicrobial and enzyme-inhibitory applications. The 4-hydroxyphenyl substituent confers unique electronic and hydrogen-bonding properties, which may influence its interaction with biological targets such as bacterial enzymes or mammalian aldose reductases .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-8-3-1-7(2-4-8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSAGOKBOKCGGG-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves the Thia-Michael addition reaction. The precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde, reacts with thiosemicarbazide in the presence of glacial acetic acid as a catalyst to form the intermediate compound. This intermediate then undergoes a reaction with maleic anhydride to yield the final product . The structure of the compound is confirmed using various analytical techniques such as elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Scientific Research Applications
2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with molecular targets and pathways. The compound has been shown to inhibit bacterial enzymes, such as the MurB protein of Staphylococcus aureus, through molecular docking studies . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ primarily in the substituents at the C-5 methylidene position. Key examples include:
Physicochemical Properties
- Melting Points: Target compound: Not explicitly reported, but analogs like (Z)-5-((4-methylimidazol-5-yl)methylidene) derivatives melt at 254–265°C . 3-Nitrophenyl analog: Higher melting point (~324.33 g/mol) due to nitro group rigidity .
- Lipophilicity (LogP) :
Key Research Findings
- Substituent Position Dependence : Antifungal activity of pyridyl derivatives is highly sensitive to nitrogen position (2-pyridyl > 3-/4-pyridyl) .
- Electronic Effects : Nitro and methoxy groups alter electron density, affecting binding to enzymes like shikimate kinase (e.g., compound 2 in showed anti-Mycobacterium tuberculosis activity via MtSK inhibition) .
- Hydrogen Bonding : The 4-hydroxyphenyl group may improve solubility but reduce cell permeability compared to lipophilic analogs .
Biological Activity
2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a thiazolidine ring structure with a hydroxyphenyl group, which is thought to contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C13H11NO6S |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Synthesis
The synthesis of this compound typically involves the condensation reaction of thiazolidine derivatives with aldehydes under acidic or basic conditions. The reaction conditions can be optimized for yield and purity, often utilizing techniques such as recrystallization and chromatography.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study reported that thiazolidine derivatives demonstrated selective cytotoxicity against HeLa and K562 cells with IC50 values ranging from 8.5 µM to 15.1 µM . This suggests that the compound may induce apoptosis through both extrinsic and intrinsic pathways.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways that lead to cell death.
Study 1: Anticancer Properties
In a comparative study, thiazolidine derivatives were evaluated for their anticancer properties against multiple cell lines. The results showed that several derivatives exhibited strong cytotoxic effects, outperforming standard chemotherapeutics like cisplatin .
Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibitory activity of thiazolidine-based compounds against mushroom tyrosinase. The most potent derivative demonstrated an IC50 value of 3.17 µM, significantly lower than the standard inhibitor kojic acid (IC50 = 15.91 µM) . This highlights the potential of these compounds in developing new skin-whitening agents or treatments for hyperpigmentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
